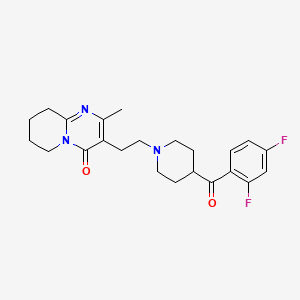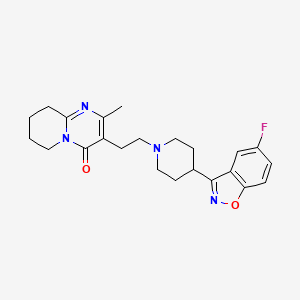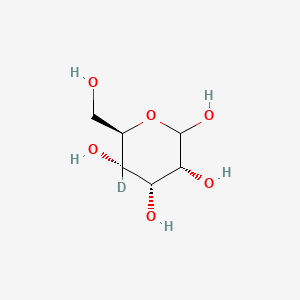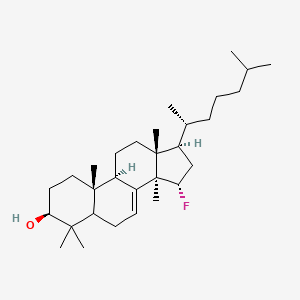
Ethidium-d5 Bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethidium-d5 Bromide is a deuterated form of ethidium bromide, a well-known intercalating agent used extensively in molecular biology. This compound is primarily utilized as a fluorescent tag for nucleic acids in various laboratory techniques, such as agarose gel electrophoresis. The deuterated version, this compound, contains five deuterium atoms, which can be beneficial in certain analytical applications, such as mass spectrometry, due to its distinct isotopic signature.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethidium-d5 Bromide involves the incorporation of deuterium atoms into the ethidium bromide molecule. This can be achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. One common method involves the use of deuterated reagents and solvents during the synthesis process. For instance, the starting material, phenanthridine, can be reacted with deuterated ethyl bromide in the presence of a deuterated solvent to produce this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of deuterated reagents and solvents is carefully monitored to maintain the isotopic integrity of the compound. The final product is then purified using techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions: Ethidium-d5 Bromide undergoes several types of chemical reactions, including:
Intercalation: The compound intercalates between the base pairs of double-stranded DNA, which is its primary mode of action in biological applications.
Oxidation and Reduction: this compound can participate in redox reactions, although these are less common in typical laboratory settings.
Substitution: The bromide ion in this compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Intercalation: Typically occurs in aqueous solutions at neutral pH.
Oxidation and Reduction: Requires specific oxidizing or reducing agents, such as hydrogen peroxide or sodium borohydride.
Substitution: Involves nucleophiles like hydroxide ions or amines in polar solvents.
Major Products:
Intercalation: Forms a stable complex with DNA.
Oxidation and Reduction: Produces various oxidized or reduced forms of the compound.
Substitution: Results in the formation of substituted ethidium derivatives.
科学的研究の応用
Ethidium-d5 Bromide has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Essential for visualizing nucleic acids in gel electrophoresis and other molecular biology techniques.
Medicine: Investigated for its potential use in detecting and treating certain types of cancer due to its ability to intercalate with DNA.
Industry: Utilized in the production of diagnostic kits and other laboratory reagents.
作用機序
The primary mechanism of action of Ethidium-d5 Bromide involves intercalation between the base pairs of double-stranded DNA. This intercalation disrupts the normal structure of DNA, leading to inhibition of DNA replication and transcription. The compound’s fluorescent properties are enhanced upon binding to DNA, making it a valuable tool for visualizing nucleic acids. The molecular targets include the DNA double helix, and the pathways involved are related to DNA replication and transcription processes.
類似化合物との比較
Ethidium-d5 Bromide is similar to other intercalating agents, such as:
Ethidium Bromide: The non-deuterated form, widely used in molecular biology.
Propidium Iodide: Another intercalating agent used for staining nucleic acids.
Acridine Orange: A fluorescent dye that intercalates with DNA and RNA.
Uniqueness: The primary uniqueness of this compound lies in its deuterated nature, which provides distinct advantages in analytical applications, such as mass spectrometry. The presence of deuterium atoms can help in distinguishing the compound from its non-deuterated counterparts, providing more accurate and reliable results in certain experimental setups.
特性
CAS番号 |
1579939-34-6 |
|---|---|
分子式 |
C21H20BrN3 |
分子量 |
399.347 |
IUPAC名 |
3-imino-5-(1,1,2,2,2-pentadeuterioethyl)-6-phenylphenanthridin-8-amine;hydrobromide |
InChI |
InChI=1S/C21H19N3.BrH/c1-2-24-20-13-16(23)9-11-18(20)17-10-8-15(22)12-19(17)21(24)14-6-4-3-5-7-14;/h3-13,23H,2,22H2,1H3;1H/i1D3,2D2; |
InChIキー |
ZMMJGEGLRURXTF-LUIAAVAXSA-N |
SMILES |
CCN1C2=CC(=N)C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N.Br |
同義語 |
3,8-Diamino-5-(ethyl-d5)-6-phenylphenanthridinium Bromide; 2,7-Diamino-10-_x000B_(ethyl-d5)-9-phenylphenanthridinium Bromide; 2,7-Diamino-9-phenyl-10-(ethyl-d5)_x000B_phenanthridinium Bromide; 2,7-Diamino-9-phenylphenanthridine-d5 Ethobromide; Dromilac-d5; Homid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![L-[2-13C]glucose](/img/structure/B583748.png)

![(S)-tert-Butyl-dimethyl-[7a-methyl-1-(1R,4R,5-trimethyl-hex-2-enyl)-octahydro-inden-4-yloxy]-silane](/img/structure/B583753.png)
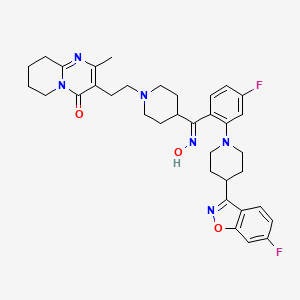
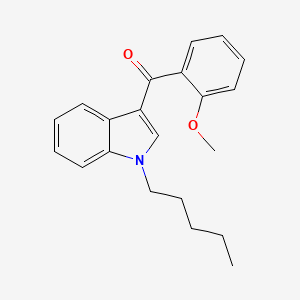
![2-[2-Methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl]ethyl-4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-carboxylate](/img/structure/B583762.png)

